Superior Stability in Biological Matrices at High Concentrations
In plasma, the stability of CMS is concentration-dependent. Sodium Colistin A Methanesulfonate, when present at higher concentrations (e.g., 30 mg/L), exhibits significantly enhanced stability across a range of storage temperatures compared to lower concentrations [1]. This finding is critical for the design and execution of reliable pharmacokinetic studies where sample integrity is paramount.
| Evidence Dimension | Stability in human plasma (formation of colistin over time at −20°C) |
|---|---|
| Target Compound Data | CMS at 30 mg/L: No quantifiable colistin formed over 4 months at −70/−80°C; substantially better stability at all temperatures compared to 2 mg/L [1]. |
| Comparator Or Baseline | CMS at 2 mg/L: Formation of ~0.4 mg/L colistin within 2 months at −20°C [1]. |
| Quantified Difference | Qualitative difference: from 'no quantifiable colistin' vs. 'substantial concentration' of colistin formed under same conditions; stability was 'substantially better' for the 30 mg/L condition [1]. |
| Conditions | Human plasma (pH 7.4) stored at −20, −70, or −80°C for up to 12 months; analysis by HPLC [1]. |
Why This Matters
This evidence demonstrates that working at higher concentrations of this compound mitigates the risk of pre-analytical conversion to active colistin, ensuring the accuracy of pharmacokinetic and pharmacodynamic measurements.
- [1] Dudhani RV, Nation RL, Li J. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage. J Antimicrob Chemother. 2010 Jul;65(7):1412-5. doi: 10.1093/jac/dkq134. View Source
